molecular formula C9H8FN3 B11911582 5-fluoro-3-methylquinazolin-4(3H)-imine

5-fluoro-3-methylquinazolin-4(3H)-imine

Cat. No.: B11911582
M. Wt: 177.18 g/mol
InChI Key: LAJYDMNSOKYRTB-UHFFFAOYSA-N
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Description

5-fluoro-3-methylquinazolin-4(3H)-imine is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methylquinazolin-4(3H)-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylquinazolin-4(3H)-one.

    Formation of Imine: The final step involves the conversion of the quinazolinone to the imine form, which can be achieved using reagents like ammonium acetate or primary amines under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-fluoro-3-methylquinazolin-4(3H)-imine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include reduced forms of the imine, such as amines.

    Substitution: Products may include substituted quinazoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-fluoro-3-methylquinazolin-4(3H)-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methylquinazolin-4(3H)-imine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-methylquinazolin-4(3H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetyl-CoA carboxylase makes it a valuable compound for herbicidal and medicinal applications.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-fluoro-3-methylquinazolin-4-imine

InChI

InChI=1S/C9H8FN3/c1-13-5-12-7-4-2-3-6(10)8(7)9(13)11/h2-5,11H,1H3

InChI Key

LAJYDMNSOKYRTB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)C(=CC=C2)F

Origin of Product

United States

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